molecular formula C24H24N4O5S2 B2402025 6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-94-6

6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2402025
CAS RN: 864927-94-6
M. Wt: 512.6
InChI Key: WIQLMWNRYUBSNN-UHFFFAOYSA-N
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Description

The compound “6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule with the molecular formula C24H24N4O5S2 . It has an average mass of 512.601 Da and a mono-isotopic mass of 512.118835 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula. It contains multiple functional groups, including an acetyl group, a benzoyl group, a sulfonylamino group, and a carboxamide group . The exact arrangement of these groups within the molecule would need to be determined through further analysis, such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Characterization

  • Elgemeie et al. (2017) detailed the synthesis of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which are structurally related to the compound . These compounds were synthesized through a series of reactions and characterized using various spectroscopic techniques (Elgemeie et al., 2017).

Antimicrobial Evaluation

  • A study by Abdel-rahman, Bakhite, Al-Taifi (2002) explored the synthesis and antimicrobial activity of Pyridothienopyrimidines and Pyridothienotriazines, including compounds similar to the chemical in focus. They found that some of these compounds demonstrated significant in vitro antimicrobial activities (Abdel-rahman, Bakhite, Al-Taifi, 2002).

Molecular Structure Studies

  • Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, and Nenajdenko (2019) developed a method for the synthesis of functionalized thieno[2,3-b]pyridines, which are closely related to the compound . They conducted a detailed study of the molecular structures of these compounds using X-ray structural analysis (Dyachenko et al., 2019).

Novel Synthesis Methods

  • Bakhite, Al‐Sehemi, and Yamada (2005) reported the synthesis of various pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which share structural similarities with the compound of interest. Their study highlighted novel synthesis methods and the resulting compounds' structures were confirmed using spectral and chemical methods (Bakhite, Al‐Sehemi, Yamada, 2005).

Anti-Inflammatory Activity Prognosis

  • Chiriapkin, Kodonidi, Ivchenko, and Smirnova (2021) conducted research on the synthesis and prognosis of anti-inflammatory activity of tetrahydrothienopyrimidine derivatives. They identified compounds with potential anti-inflammatory activity, highlighting the therapeutic potential of similar compounds (Chiriapkin et al., 2021).

properties

IUPAC Name

6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S2/c1-14-7-9-16(10-8-14)35(32,33)27-19-6-4-3-5-17(19)23(31)26-24-21(22(25)30)18-11-12-28(15(2)29)13-20(18)34-24/h3-10,27H,11-13H2,1-2H3,(H2,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQLMWNRYUBSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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